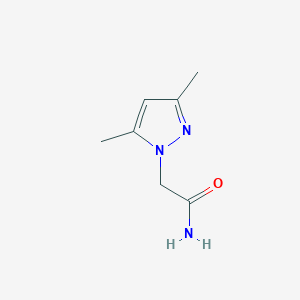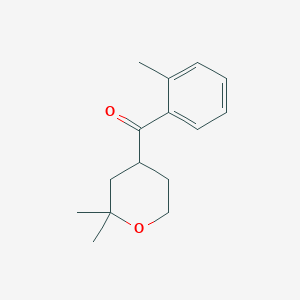
4,5-Dichloro-2-(3,3-dimethyl-2-oxobutyl)-2,3-dihydropyridazin-3-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticonvulsant Activities
- A study by Sharma et al. (2013) discusses the synthesis of derivatives of 4,5-dihydropyridazin-3-one, including those showing significant anticonvulsant activity and muscle relaxant properties. These compounds demonstrated promising results in various models, comparing favorably with standard drugs like phenytoin and diazepam (Sharma, Verma, Sharma, & Prajapati, 2013).
Antibacterial Screening
- Abdel (1991) researched the synthesis and reactions of new pyridazinone derivatives, including 4,5-dihydropyridazin-3-one, highlighting their moderate antibacterial activity against Gram-positive compounds (Abdel, 1991).
Preparation of Heterocyclic Compounds
- Sayed et al. (2003) explored the use of related compounds in the preparation of new heterocyclic compounds with expected biological activities, particularly focusing on antimicrobial and antifungal properties (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Synthetic Route to Pyrrolopyridazines
- Maeba and Castle (1979) described a synthetic route to pyrrolo[2,3-c-]pyridazines using 4,5-dihydropyridazin-3-one derivatives, outlining the process and yield of this synthetic approach (Maeba & Castle, 1979).
Anti-Oxidant and Anti-Bacterial Activities
- Ahmad et al. (2010) synthesized compounds including 4,5-dihydropyridazin-3-one derivatives, which were evaluated for their potential anti-oxidant and anti-bacterial properties (Ahmad, Siddiqui, Zia-ur-Rehman, & Parvez, 2010).
Histamine H₃ Receptor Inverse Agonists
- Hudkins et al. (2012) investigated the use of 4,5-dihydropyridazin-3-one derivatives as histamine H₃ receptor inverse agonists, showing potential in promoting wakefulness in animal models (Hudkins et al., 2012).
Crystal Structure Analysis
- Dadou et al. (2019) analyzed the crystal structures and Hirshfeld surface analyses of 4,5-dihydropyridazin-3-one derivatives, contributing to the understanding of their molecular structures (Dadou, Kansız, Daoui, El Kalai, Baydere, Saddik, Karrouchi, Dege, & Benchat, 2019).
Eigenschaften
IUPAC Name |
4,5-dichloro-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-10(2,3)7(15)5-14-9(16)8(12)6(11)4-13-14/h4H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYFPTRSCBXGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=O)C(=C(C=N1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101188844 | |
| Record name | 4,5-Dichloro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-(3,3-dimethyl-2-oxobutyl)-2,3-dihydropyridazin-3-one | |
CAS RN |
860609-90-1 | |
| Record name | 4,5-Dichloro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860609-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dichloro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid](/img/structure/B3038256.png)









